4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.32 g/mol . This compound is known for its unique structure, which includes a pyrroloquinoline core with multiple methyl substitutions. It is primarily used in research settings for its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a broad range of potential targets.
Biochemical Pathways
Given the range of activities associated with similar compounds , it’s likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, immune response, oxidative stress, inflammation, and blood coagulation.
Result of Action
Given the range of activities associated with similar compounds , the effects could potentially include altered cell growth, modulation of immune response, reduction of oxidative stress, decreased inflammation, and changes in blood coagulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a diketone in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Lacks the multiple methyl substitutions found in 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Another derivative with different hydrogenation states.
Uniqueness
The uniqueness of this compound lies in its multiple methyl substitutions, which can significantly alter its chemical and biological properties compared to its analogs. These substitutions can enhance its stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
5,6,9,11,11-pentamethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-8-6-11-9(2)7-16(4,5)17-13(11)12(10(8)3)14(18)15(17)19/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPZBDGESKUBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C=C2C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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